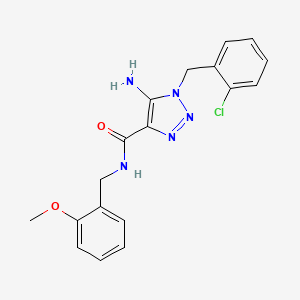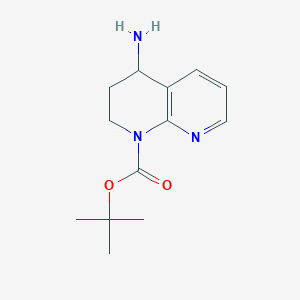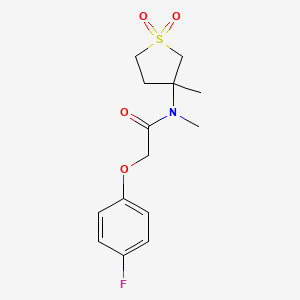![molecular formula C16H19N3O4S2 B2460712 2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide CAS No. 896680-58-3](/img/structure/B2460712.png)
2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives involves heterocyclization of various substrates .
Molecular Structure Analysis
The molecular formula of “2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide” is C23H31N5O5S2 . The average mass is 521.653 Da .
Chemical Reactions Analysis
Thiophene-based analogs are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Wissenschaftliche Forschungsanwendungen
Human Leukocyte Elastase Inhibition
Thiophene derivatives, similar to "2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide," have been evaluated for their inhibitory activity toward human leukocyte elastase (HLE), a crucial enzyme involved in various inflammatory diseases. A study by Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones, demonstrating significant HLE inhibition, suggesting the potential of thiophene derivatives in developing anti-inflammatory agents (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).
Antimicrobial Applications
Ahmed (2007) reported on the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, showcasing their effectiveness as antibiotics against both Gram-positive and Gram-negative bacteria. This underscores the role of thiophene-carboxamide compounds in creating new antibiotic and antibacterial drugs, highlighting their significance in addressing antibiotic resistance challenges (Ahmed, 2007).
Antimalarial Activity
The search for novel antimalarial agents led to the synthesis of benzothiophene carboxamide derivatives, which were found to inhibit Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Banerjee et al. (2011) highlighted the potential of these derivatives in developing potent antimalarial drugs, further establishing the relevance of thiophene-based compounds in therapeutic applications against infectious diseases (Banerjee, Sharma, Kapoor, Dwivedi, Surolia, & Surolia, 2011).
Central Nervous System (CNS) Depressant Activity
Research into the CNS depressant properties of thiophene derivatives, including compounds structurally related to "2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide," has been conducted to assess their potential as therapeutic agents. Bhattacharjee, Saravanan, & Mohan (2011) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide and evaluated their CNS depressant activity, indicating the applicability of these compounds in designing drugs for CNS disorders (Bhattacharjee, Saravanan, & Mohan, 2011).
Eigenschaften
IUPAC Name |
2-[[4-(diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S2/c1-3-19(4-2)25(22,23)12-7-5-11(6-8-12)15(21)18-16-13(14(17)20)9-10-24-16/h5-10H,3-4H2,1-2H3,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQICPSSXWJKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2460633.png)
![1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2460635.png)
![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)



![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)


![1-(4-chlorophenyl)-5-(3-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2460650.png)
